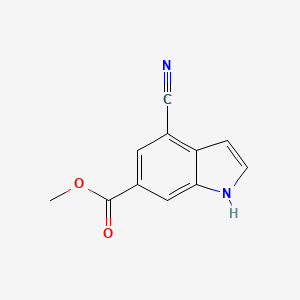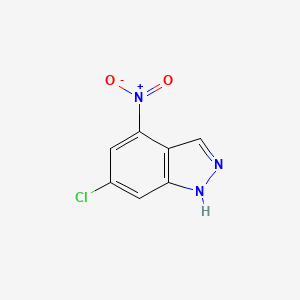
5-(Furan-2-il)nicotinaldehído
Descripción general
Descripción
5-(Furan-2-yl)nicotinaldehyde is a heterocyclic organic compound that belongs to the class of aldehydes. It is a yellow crystalline solid with a molecular formula of C11H7NO2 and a molecular weight of 185.18 g/mol. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.
Aplicaciones Científicas De Investigación
5-(Furan-2-yl)nicotinaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes
Mecanismo De Acción
- Impact on Bioavailability : Factors affecting FNA’s bioavailability include solubility, metabolism, and protein binding .
- Cellular effects of FNA are not fully elucidated. However, its diverse pharmacological properties (including antibacterial, anti-inflammatory, and anticancer potential) suggest intricate interactions with cellular components .
Pharmacokinetics
Result of Action
Análisis Bioquímico
Biochemical Properties
5-(Furan-2-yl)nicotinaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antibacterial activity by interacting with bacterial enzymes and disrupting their normal function . Additionally, 5-(Furan-2-yl)nicotinaldehyde can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular processes .
Cellular Effects
The effects of 5-(Furan-2-yl)nicotinaldehyde on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes . Furthermore, 5-(Furan-2-yl)nicotinaldehyde can alter the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 5-(Furan-2-yl)nicotinaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of protein tyrosine kinases, which play a critical role in cell signaling and growth . Additionally, 5-(Furan-2-yl)nicotinaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Furan-2-yl)nicotinaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 5-(Furan-2-yl)nicotinaldehyde is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to 5-(Furan-2-yl)nicotinaldehyde has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 5-(Furan-2-yl)nicotinaldehyde vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as antibacterial and anticancer activities . At high doses, 5-(Furan-2-yl)nicotinaldehyde can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
5-(Furan-2-yl)nicotinaldehyde is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to inhibit the activity of enzymes involved in the glycolytic pathway, leading to a decrease in ATP production and an increase in reactive oxygen species . Additionally, 5-(Furan-2-yl)nicotinaldehyde can affect the levels of key metabolites, such as glucose and lactate .
Transport and Distribution
The transport and distribution of 5-(Furan-2-yl)nicotinaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 5-(Furan-2-yl)nicotinaldehyde can bind to intracellular proteins, affecting its localization and accumulation . The distribution of 5-(Furan-2-yl)nicotinaldehyde within tissues is influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of 5-(Furan-2-yl)nicotinaldehyde is critical for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 5-(Furan-2-yl)nicotinaldehyde has been shown to localize to the mitochondria, where it can disrupt mitochondrial function and induce apoptosis. Additionally, the compound can be found in the nucleus, where it can modulate gene expression and cell signaling pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)nicotinaldehyde typically involves the condensation of furan-2-carbaldehyde with nicotinic acid derivatives. One common method includes the Vilsmeier-Haack reaction, where furan-2-carbaldehyde is reacted with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the desired product .
Industrial Production Methods
Industrial production methods for 5-(Furan-2-yl)nicotinaldehyde often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of catalysts to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5-(Furan-2-yl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products Formed
Oxidation: 5-(Furan-2-yl)nicotinic acid.
Reduction: 5-(Furan-2-yl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 5-(Furan-2-yl)nicotinaldehyde.
Nicotinaldehyde: Shares the nicotinic acid moiety but lacks the furan ring.
5-(Furan-2-yl)nicotinic acid: An oxidized derivative of 5-(Furan-2-yl)nicotinaldehyde.
Uniqueness
5-(Furan-2-yl)nicotinaldehyde is unique due to its combination of the furan ring and nicotinic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
IUPAC Name |
5-(furan-2-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-7-8-4-9(6-11-5-8)10-2-1-3-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNONBSKOMTGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646983 | |
| Record name | 5-(Furan-2-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887973-61-7 | |
| Record name | 5-(2-Furanyl)-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887973-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Furan-2-yl)pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone](/img/structure/B1360800.png)










